

# Spectroscopic Characterization of Methyl Formate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Methyl formate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl formate** ( $\text{HCOOCH}_3$ ), a key chemical intermediate and solvent. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **methyl formate**. The molecule contains two distinct proton environments and two unique carbon environments, leading to simple yet characteristic spectra.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **methyl formate** displays two singlets, corresponding to the formate proton and the methyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.07	Singlet	1H	H-C(=O)
~3.78	Singlet	3H	O-CH <sub>3</sub>

Note: Chemical shifts can vary slightly depending on the solvent used.[1]

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum of **methyl formate** shows two distinct signals, one for the carbonyl carbon and one for the methyl carbon.[2]

Chemical Shift ( $\delta$ ) ppm	Assignment
~161.0	C=O
~51.5	O-CH <sub>3</sub>

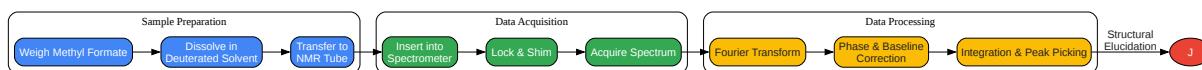
Note: Chemical shifts can vary slightly depending on the solvent used.[2][3]

## Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of **methyl formate** is as follows:

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **methyl formate** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.[4]
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>), Deuterium Oxide (D<sub>2</sub>O)).[1][4][5] CDCl<sub>3</sub> is commonly used for nonpolar organic compounds.[4]
  - Transfer the solution to a clean 5 mm NMR tube.[4] The solution height should be around 4-5 cm.[4]
  - An internal standard, such as tetramethylsilane (TMS), is often added, which is assigned a chemical shift of 0.0 ppm.[1]
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer.

- Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[4]
- Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.[4]
- Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).[4]
- Acquisition: Standard pulse sequences are used to acquire the spectra. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, which has a much lower natural abundance, a greater number of scans is typically required.



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*Experimental workflow for NMR analysis.*

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methyl formate** is characterized by strong absorptions corresponding to the carbonyl and carbon-oxygen single bonds.

## IR Data

Key absorption bands in the infrared spectrum of **methyl formate** are summarized below.

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity
~2900	C-H stretch	Medium
~1735-1750	C=O stretch	Strong
~1180-1200	C-O stretch	Strong

The region below 1500 cm<sup>-1</sup> is known as the fingerprint region and contains a complex set of absorptions unique to the molecule, which can be used for identification.[\[6\]](#)

## Experimental Protocol for IR Spectroscopy

A typical protocol for acquiring an IR spectrum of liquid **methyl formate** is as follows:

- Sample Preparation:
  - For a liquid sample like **methyl formate**, the spectrum can be obtained directly as a thin film.
  - Place a drop of **methyl formate** between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
  - Gently press the plates together to form a thin liquid film.
- Instrument Setup and Data Acquisition:
  - Place the salt plates in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty salt plates. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
  - Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 500 cm<sup>-1</sup>.[\[7\]](#)[\[8\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

## Mass Spectrometry Data

In electron ionization (EI) mass spectrometry, **methyl formate** (molecular weight: 60.05 g/mol) undergoes fragmentation.[9]

m/z	Ion Fragment	Relative Intensity
60	$[\text{HCOOCH}_3]^{+\bullet}$ (Molecular Ion)	Present
32	$[\text{CH}_3\text{OH}]^{+\bullet}$	High
31	$[\text{CH}_3\text{O}]^+$	Base Peak
29	$[\text{CHO}]^+$	High
15	$[\text{CH}_3]^+$	Present

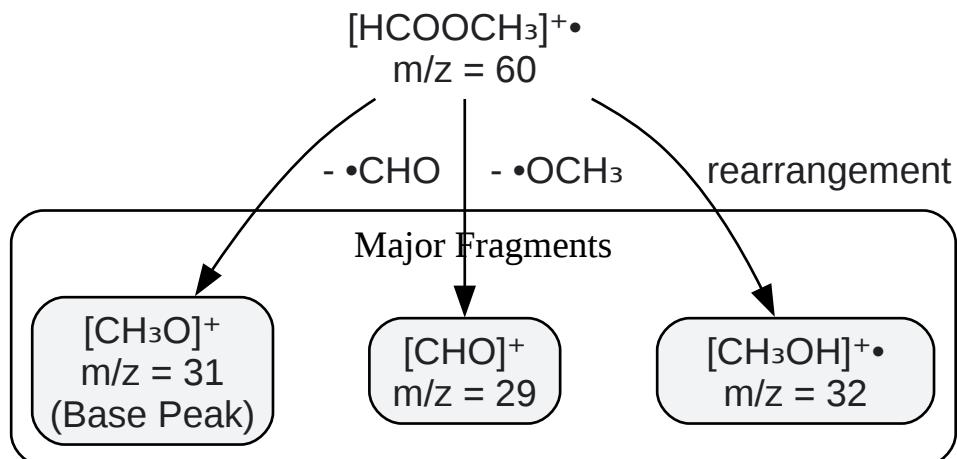
The base peak in the mass spectrum of **methyl formate** is typically at m/z 31, corresponding to the methoxy cation  $[\text{CH}_3\text{O}]^+$ . The molecular ion peak at m/z 60 is also observed.[10]

## Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of **methyl formate** is as follows:

- Sample Introduction:
  - Introduce a small amount of volatile liquid **methyl formate** into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).
  - The sample is vaporized in the ion source.
- Ionization:
  - In the ion source, the gaseous **methyl formate** molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

- This causes the removal of an electron from the molecule, forming a positively charged molecular ion ( $[M]^{+}\bullet$ ).
- Fragmentation:
  - The molecular ions are high-energy species and often fragment into smaller, more stable ions and neutral radicals.
- Mass Analysis and Detection:
  - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - The separated ions are detected, and their abundance is recorded, generating the mass spectrum.



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Mass spectrometry fragmentation pathway of **methyl formate**.

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